

Application of 3-(1h-Tetrazol-1-yl)aniline in Agricultural Fungicide Development

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Compound of Interest

Compound Name: **3-(1h-Tetrazol-1-yl)aniline**

Cat. No.: **B180181**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to existing agricultural fungicides necessitates the continuous development of novel active ingredients with diverse modes of action. The tetrazole moiety, a bioisostere of the carboxylic acid group, has garnered significant attention in medicinal and agrochemical research due to its favorable metabolic stability and strong binding interactions.^[1] When incorporated into a larger molecule, the tetrazole ring can enhance biological activity. **3-(1H-Tetrazol-1-yl)aniline** is a key intermediate, serving as a versatile building block for the synthesis of a new generation of fungicides. Its aniline functional group provides a convenient handle for the introduction of various toxophoric moieties, particularly through the formation of amide bonds, leading to the creation of potent fungicidal compounds.

Recent research has highlighted the efficacy of N-phenyl carboxamides as inhibitors of the fungal enzyme succinate dehydrogenase (SDH).^{[2][3][4]} SDH is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition leads to the disruption of fungal respiration and cell death. The unique structural and electronic properties of the **3-(1H-tetrazol-1-yl)aniline** scaffold make it an excellent candidate for the development of novel SDH inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of **3-(1H-Tetrazol-1-yl)aniline** in the synthesis and evaluation of new agricultural fungicides.

Data Presentation

The following table summarizes the fungicidal activity of representative carboxamide fungicides, many of which share structural similarities with derivatives of **3-(1H-tetrazol-1-yl)aniline**. This data can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro Fungicidal Activity (EC50, $\mu\text{g/mL}$) of Representative Carboxamide SDHI Fungicides

| Compound/Fungicide | Sclerotinia sclerotiorum | Botrytis cinerea | Rhizoctonia solani | Rhizoctonia cerealis | Gaeumannomyces graminis | Reference |
|----------------------------|-----------------------------|---------------------|-----------------------|-------------------------|----------------------------|-----------|
| Boscalid | 2.15 | 1.82 | 3.45 | 2.54 | 1.98 | [3] |
| Thifluzamid | - | - | 0.20 | 23.1 | - | [5][6] |
| Fluxapyroxad | - | - | 0.0237 | - | - | [7] |
| Compound A3-3 ¹ | 1.08 | 8.75 | - | 1.67 | 5.30 | [3] |
| Compound 9ac ² | - | - | - | 1.1 | - | [6] |
| Compound 9cd ² | 0.8 | - | - | - | - | [6] |

¹A 1,2,3-triazole containing carboxamide derivative. ²A pyrazole-thiazole carboxamide derivative.

Experimental Protocols

Protocol 1: Synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]carboxamide Derivatives

This protocol describes a general method for the synthesis of novel carboxamide fungicides from **3-(1H-tetrazol-1-yl)aniline**.

1. Materials:

- **3-(1H-Tetrazol-1-yl)aniline**
- Substituted benzoyl chloride (or other acid chloride)
- Triethylamine (Et_3N) or pyridine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard laboratory glassware

2. Procedure:

- Dissolve **3-(1H-tetrazol-1-yl)aniline** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-[3-(1H-tetrazol-1-yl)phenyl]carboxamide derivative.
- Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the intrinsic fungicidal activity of the synthesized compounds against a panel of plant pathogenic fungi.

1. Materials:

- Synthesized test compounds
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani)
- Sterile cork borer (5 mm)
- Incubator

2. Procedure:

- Prepare a stock solution of each test compound in DMSO at a concentration of 10,000 $\mu\text{g/mL}$.
- Autoclave the PDA medium and cool it to 50-60 °C.
- Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 $\mu\text{g/mL}$). Ensure the final DMSO concentration does not exceed 1% (v/v).
- Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing PDA with 1% DMSO should also be prepared.
- From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
- Place the mycelial disc at the center of each PDA plate (both treated and control).
- Seal the plates with parafilm and incubate at 25 ± 1 °C in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions after the fungal growth in the control plate has almost covered the entire plate.
- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = $[(dc - dt) / dc] \times 100$ Where:
 - dc = average diameter of the fungal colony on the control plate
 - dt = average diameter of the fungal colony on the treated plate
- Determine the EC_{50} value (the concentration that causes 50% inhibition of mycelial growth) for each compound by probit analysis.

Protocol 3: In Vivo Fungicidal Activity Assay (Detached Leaf Assay)

This protocol evaluates the protective efficacy of the synthesized compounds on plant tissue.

1. Materials:

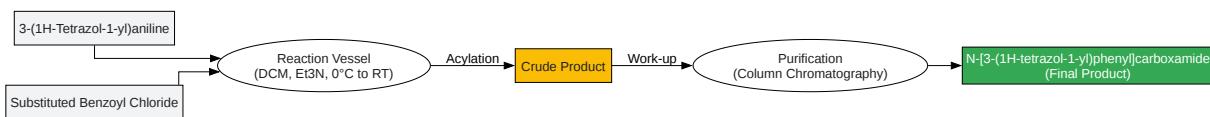
- Synthesized test compounds
- Tween-20 (surfactant)
- Healthy, young, and fully expanded leaves (e.g., cucumber, tomato, wheat)
- Spore suspension of the target pathogen (e.g., *Botrytis cinerea*)
- Sterile water
- Humid chamber (e.g., a plastic box with a lid, lined with moist filter paper)
- Sprayer

2. Procedure:

- Prepare a series of test solutions of the synthesized compounds at various concentrations (e.g., 200, 100, 50 µg/mL) in sterile water containing 0.1% Tween-20.
- Detach healthy leaves from the plant and place them on a moist filter paper in a Petri dish or humid chamber with the adaxial surface facing up.
- Spray the leaf surfaces evenly with the test solutions until runoff. A control group should be sprayed with 0.1% Tween-20 solution.
- Allow the leaves to air-dry for 2-4 hours.
- Prepare a spore suspension of the pathogen (e.g., *Botrytis cinerea* at 1×10^6 spores/mL).
- Inoculate the treated leaves by placing a 10 µL droplet of the spore suspension at the center of each leaf.
- Incubate the leaves in a humid chamber at 22-25 °C with a 12h/12h light/dark cycle for 3-5 days.
- Assess the disease severity by measuring the diameter of the lesion on each leaf.

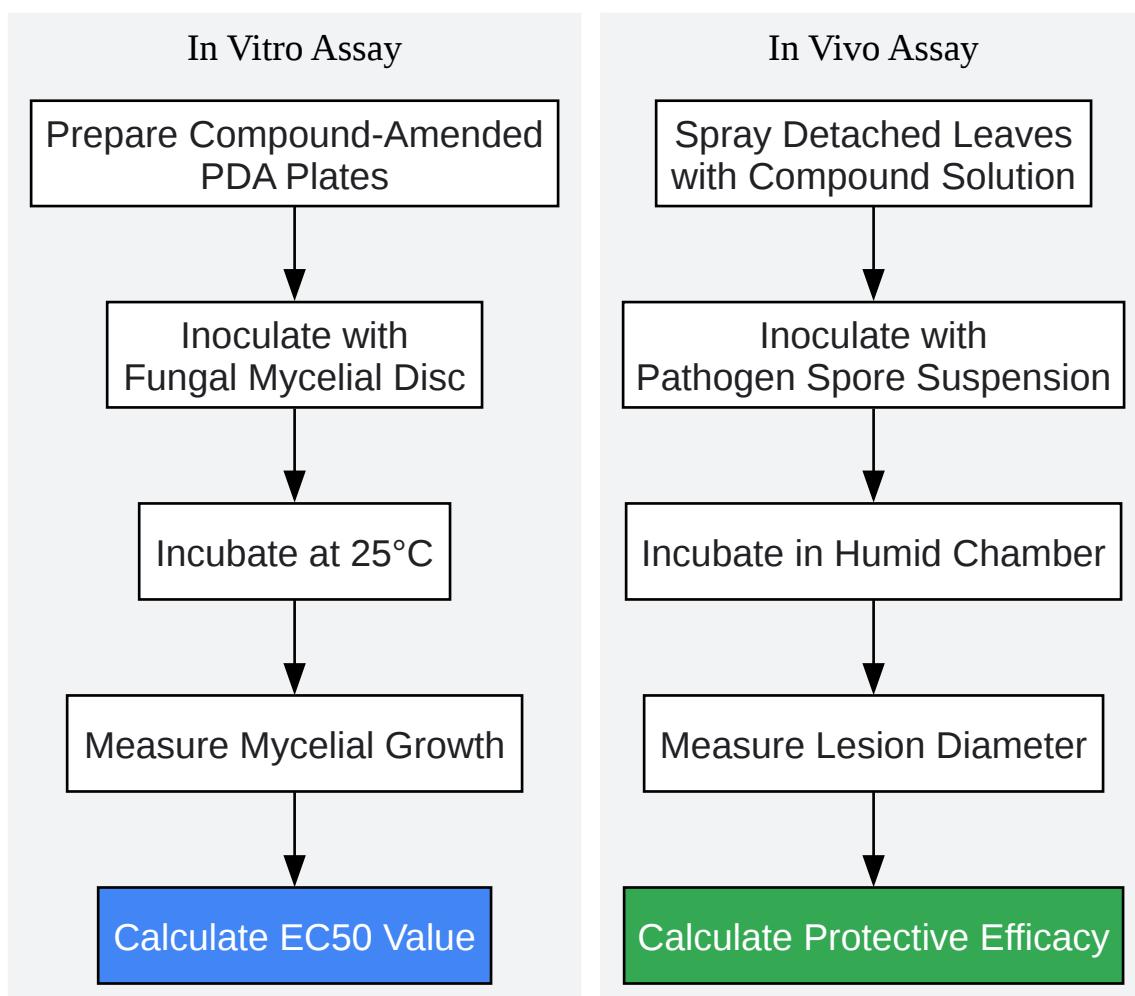
- Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(dc - dt) / dc] x 100 Where:
 - dc = average lesion diameter on the control leaves
 - dt = average lesion diameter on the treated leaves

Mandatory Visualization

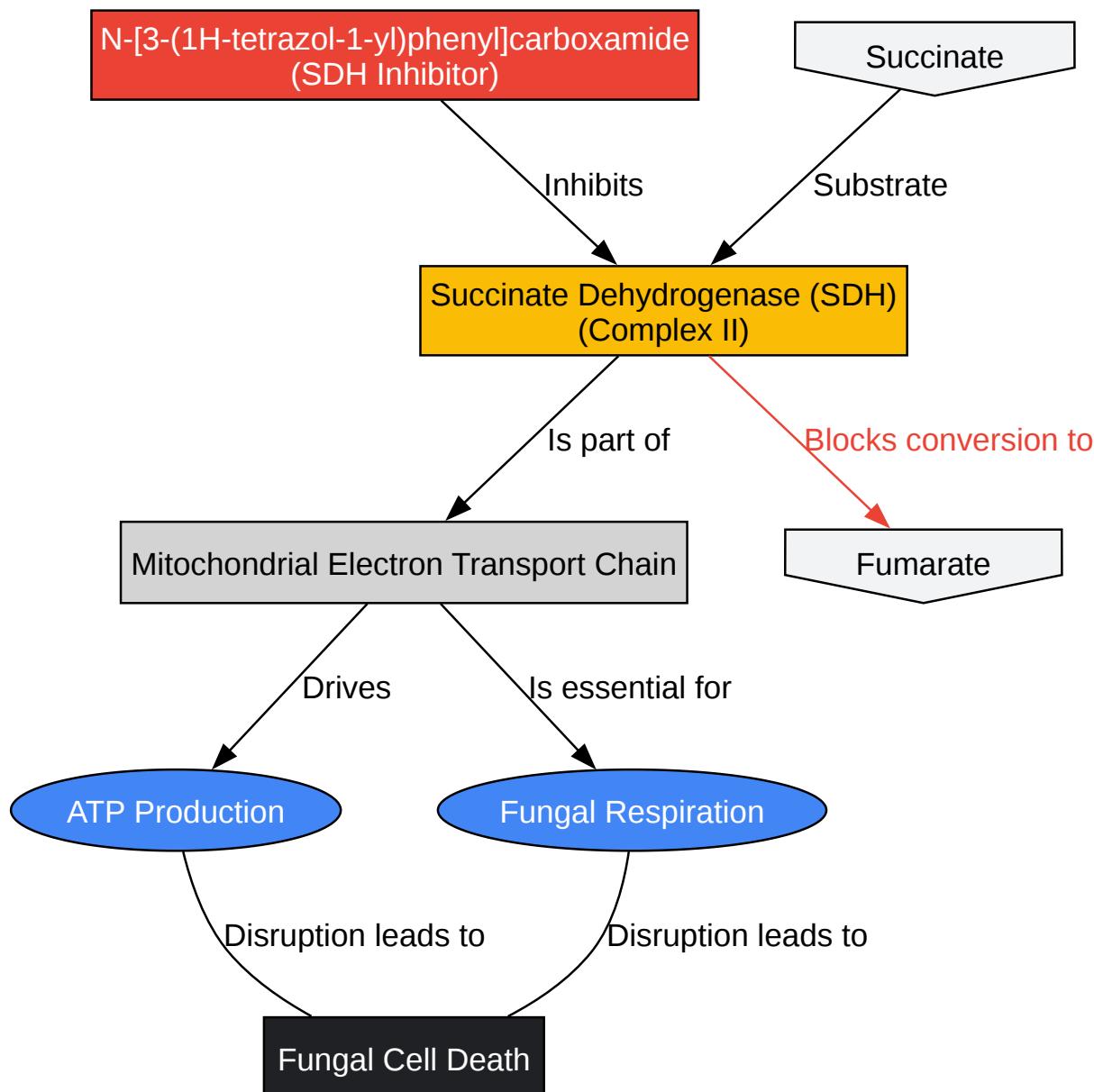


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Caption: Synthetic workflow for N-[3-(1H-tetrazol-1-yl)phenyl]carboxamides.

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Caption: Workflow for in vitro and in vivo fungicidal activity testing.



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Caption: Proposed mechanism of action: Inhibition of succinate dehydrogenase.

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